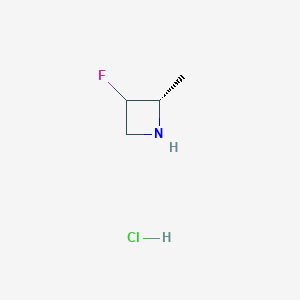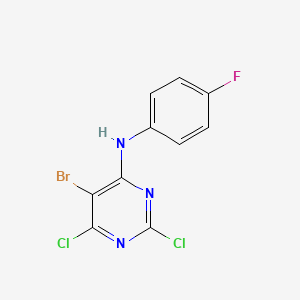
Dmt-2'O-tbdms-RA(tac) amidite 0.5G AB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its high purity and stability, making it suitable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-2’O-tbdms-RA(tac) amidite involves multiple steps, including the protection of functional groups and the coupling of nucleosides. The key steps include:
Protection of the 2’-hydroxyl group: This is achieved using tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole.
Protection of the 5’-hydroxyl group: This involves the use of 4,4’-dimethoxytrityl (DMT) chloride.
Acetylation of the amino group: This step uses 4-(1,1-dimethylethyl)phenoxyacetic acid.
Industrial Production Methods
Industrial production of Dmt-2’O-tbdms-RA(tac) amidite follows similar synthetic routes but on a larger scale. The process involves:
Batch processing: Large quantities of reagents are mixed in reactors.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality control: The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses.
Chemical Reactions Analysis
Types of Reactions
Dmt-2’O-tbdms-RA(tac) amidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester using iodine in the presence of water.
Deprotection: The protecting groups (TBDMS and DMT) are removed using specific reagents such as tetrabutylammonium fluoride (TBAF) and trichloroacetic acid (TCA), respectively
Common Reagents and Conditions
Oxidation: Iodine and water.
Deprotection: Tetrabutylammonium fluoride (TBAF) for TBDMS and trichloroacetic acid (TCA) for DMT
Major Products Formed
The major products formed from these reactions include the fully deprotected RNA oligonucleotides, which are essential for various biological and chemical applications .
Scientific Research Applications
Dmt-2’O-tbdms-RA(tac) amidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of RNA sequences for studying chemical reactions and interactions.
Biology: Essential for the synthesis of RNA molecules used in gene expression studies and RNA interference (RNAi) techniques.
Medicine: Utilized in the development of RNA-based therapeutics and diagnostic tools.
Mechanism of Action
The mechanism of action of Dmt-2’O-tbdms-RA(tac) amidite involves its role as a building block in RNA synthesis. The compound facilitates the addition of nucleotides to a growing RNA chain through a series of coupling and deprotection steps. The molecular targets include the RNA polymerase enzymes and the RNA template itself .
Comparison with Similar Compounds
Similar Compounds
- Dmt-2’O-tbdms-rU amidite
- Dmt-2’O-tbdms-rC(tac) amidite
- Dmt-2’O-tbdms-rG(tac) amidite
Uniqueness
Dmt-2’O-tbdms-RA(tac) amidite is unique due to its specific protective groups (TBDMS and DMT) and its high purity, which ensures efficient and accurate RNA synthesis. Compared to similar compounds, it offers better stability and compatibility with various synthesis protocols .
Properties
Molecular Formula |
C58H76N7O9PSi |
|---|---|
Molecular Weight |
1074.3 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C58H76N7O9PSi/c1-39(2)65(40(3)4)75(71-34-18-33-59)73-51-48(35-70-58(42-19-16-15-17-20-42,43-23-27-45(67-11)28-24-43)44-25-29-46(68-12)30-26-44)72-55(52(51)74-76(13,14)57(8,9)10)64-38-62-50-53(60-37-61-54(50)64)63-49(66)36-69-47-31-21-41(22-32-47)56(5,6)7/h15-17,19-32,37-40,48,51-52,55H,18,34-36H2,1-14H3,(H,60,61,63,66) |
InChI Key |
FWMHZIXOXNRHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12281585.png)



![5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B12281628.png)
![N-(5-carbamoyl-2-methylphenyl)-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B12281632.png)

![4-Methylpyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12281639.png)


